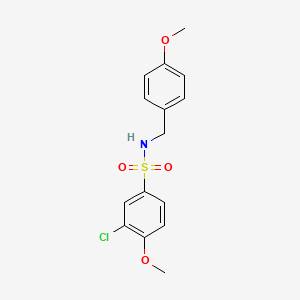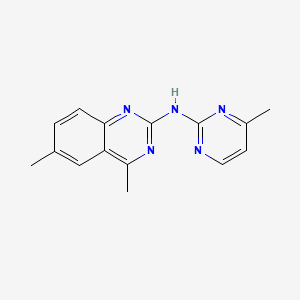
2-(4-chlorophenyl)-3-hydroxynaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring compound found in various plants. It has been used in traditional medicine for its antifungal, antibacterial, and anticancer properties. In recent years, plumbagin has gained attention from the scientific community due to its potential use in cancer treatment.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone involves the induction of oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in cell death. Plumbagin has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Plumbagin has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and thioredoxin reductase, which are involved in cancer cell proliferation. Plumbagin has also been found to induce apoptosis in cancer cells by activating various signaling pathways such as the MAPK and PI3K/AKT pathways.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone is its availability and low cost compared to other anticancer drugs. It also has a relatively low toxicity profile, making it a potential candidate for cancer treatment. However, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has low solubility in water, which can limit its use in certain experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone. One potential direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in combination with other anticancer drugs to enhance its effectiveness. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in the treatment of other diseases such as fungal and bacterial infections warrants further investigation.
合成法
Plumbagin can be synthesized from naturally occurring sources such as Plumbago zeylanica or from chemical synthesis. The most common chemical synthesis method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
科学的研究の応用
Plumbagin has shown promising results in various scientific research applications. It has been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPQYDIDRHMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5714516 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)


![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)


![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)